

# Quinoline-3-thiol chemical properties and structure

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## Compound of Interest

Compound Name: Quinoline-3-thiol

Cat. No.: B1321428

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## Quinoline-3-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of **quinoline-3-thiol**. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Core Chemical Properties and Structure

**Quinoline-3-thiol**, a sulfur-containing heterocyclic compound, possesses a quinoline nucleus with a thiol group substituted at the 3-position. This structure imparts specific physicochemical properties that are of interest in medicinal chemistry.

## Structural Information

Property	Value
IUPAC Name	quinoline-3-thiol
Synonyms	3-Quinolinethiol, 3-Mercaptoquinoline
CAS Number	76076-35-2
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NS
SMILES String	<chem>C1=CC=C2C(=C1)C=C(C=N2)S</chem>

## Physicochemical Data

A summary of the key quantitative data for **quinoline-3-thiol** is presented below. Please note that some values are predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Weight	161.22 g/mol	[PubChem][1]
Predicted Boiling Point	303.8 ± 15.0 °C	[ChemicalBook][2]
Predicted Density	1.246 ± 0.06 g/cm <sup>3</sup>	[ChemicalBook][2]
pKa (Thiol Group)	Referenced in IUPAC Digitized pKa Dataset	[PubChem][1]
Melting Point	Not experimentally determined in literature	
Solubility	Specific data not available	

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **quinoline-3-thiol** are crucial for its further investigation and application.

## Synthesis of Quinoline-3-thiol

A plausible and efficient method for the synthesis of **quinoline-3-thiol** is via a Sandmeyer-type reaction starting from 3-aminoquinoline.

Materials:

- 3-Aminoquinoline
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Potassium ethyl xanthate (KEX)
- Ethanol
- Diethyl ether

Procedure:

- **Diazotization:** Dissolve 3-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
- **Xanthate Formation:** In a separate flask, dissolve potassium ethyl xanthate in ethanol.
- Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An intermediate is expected to form.
- **Hydrolysis:** The resulting xanthate ester can be hydrolyzed to the corresponding thiol by heating with a strong base like sodium hydroxide, followed by acidification.

Alternative Synthesis from 3-Bromoquinoline:

Another potential route involves the nucleophilic substitution of 3-bromoquinoline with a sulfur source.

#### Materials:

- 3-Bromoquinoline
- Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
- Solvent (e.g., DMF, ethanol)

#### Procedure:

- Dissolve 3-bromoquinoline in a suitable solvent like DMF or ethanol.
- Add a sulfur nucleophile such as sodium hydrosulfide or thiourea.
- Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
- If thiourea is used, the intermediate isothiuronium salt needs to be hydrolyzed with a base to yield the thiol.

## Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

#### General Procedure:

- Solvent Selection: Test the solubility of the crude **quinoline-3-thiol** in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC):[\[6\]](#)[\[7\]](#)[\[8\]](#) A reverse-phase HPLC method can be developed for the analysis of **quinoline-3-thiol**.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of **quinoline-3-thiol**. For thiols, derivatization with a fluorescent tag like SBD-F can be employed for fluorescence detection, offering higher sensitivity.[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):[\[9\]](#) Due to the relatively low volatility of **quinoline-3-thiol**, derivatization may be necessary for GC-MS analysis.

- Derivatization: The thiol group can be derivatized to a more volatile silyl ether (e.g., using BSTFA) or an ester.
- Column: A non-polar or medium-polarity capillary column.
- Ionization: Electron Ionization (EI).
- Analysis: The fragmentation pattern in the mass spectrum can be used for structural elucidation and confirmation. The mass spectra of quinoline derivatives often show characteristic losses of HCN from the quinoline ring.[\[10\]](#)

## Potential Biological Activity and Signaling Pathways

Quinoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][12][13] The presence of a thiol group in **quinoline-3-thiol** suggests its potential involvement in redox-sensitive cellular processes.[14][15][16]

## Anticancer Activity and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Numerous quinoline-based compounds have been developed as inhibitors of this pathway.[17][18][19]

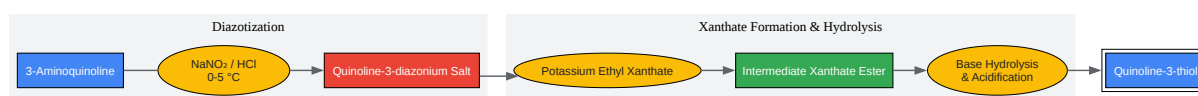
Given its structural features, **quinoline-3-thiol** could potentially modulate the PI3K/Akt/mTOR pathway through various mechanisms, including direct inhibition of kinases within the pathway or by altering the cellular redox state, which is known to influence this signaling cascade.[14]

## Antimicrobial Mechanism

Quinoline derivatives have been investigated for their antimicrobial properties.[11][12][13] The mechanism of action can vary, but potential targets include DNA gyrase and disruption of the bacterial cell wall. The thiol group in **quinoline-3-thiol** might also interact with essential microbial enzymes or disrupt the redox balance of the pathogen.

## Visualizations

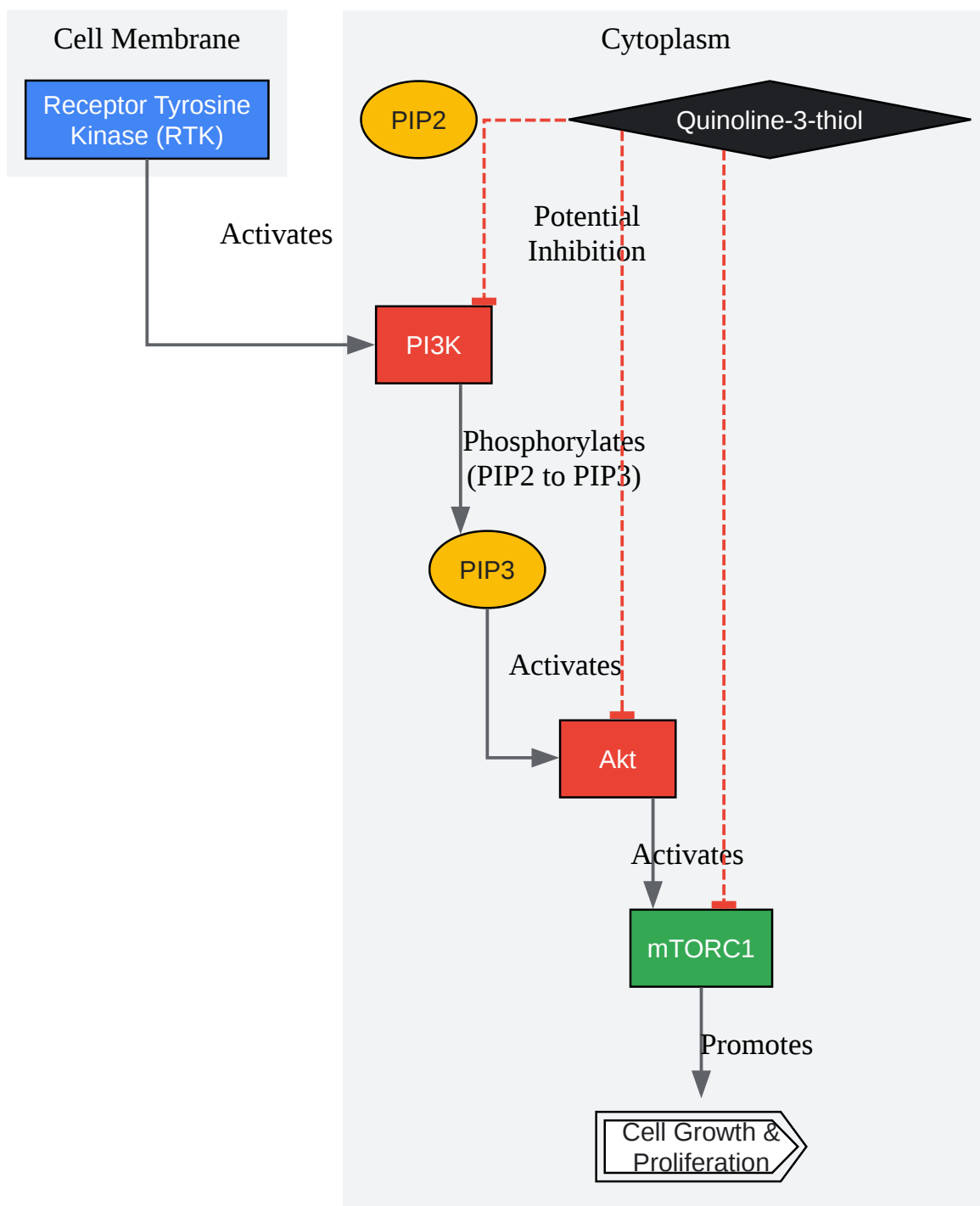
### Synthesis Workflow



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Caption: Proposed synthesis of **quinoline-3-thiol**.

## PI3K/Akt/mTOR Signaling Pathway



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

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